Cas no 41039-83-2 (2-ethynyl-3-methylpyrazine)

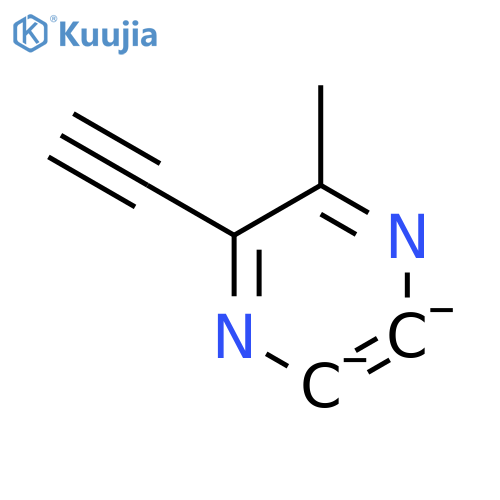

2-ethynyl-3-methylpyrazine structure

商品名:2-ethynyl-3-methylpyrazine

2-ethynyl-3-methylpyrazine 化学的及び物理的性質

名前と識別子

-

- 2-ethynyl-3-methylpyrazine

- 41039-83-2

- PS-5397

- SCHEMBL21611492

- AKOS026675520

- EN300-1216570

- F2167-5043

- MFCD22199323

- 881-243-7

- RBA03983

-

- MDL: MFCD22199323

- インチ: InChI=1S/C7H6N2/c1-3-7-6(2)8-4-5-9-7/h1,4-5H,2H3

- InChIKey: DUMMLPHEHHODSV-UHFFFAOYSA-N

- ほほえんだ: C#CC1=C(C)N=CC=N1

計算された属性

- せいみつぶんしりょう: 118.053098200g/mol

- どういたいしつりょう: 118.053098200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 25.8Ų

2-ethynyl-3-methylpyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1216570-2.5g |

2-ethynyl-3-methylpyrazine |

41039-83-2 | 95% | 2.5g |

$507.0 | 2023-07-10 | |

| Life Chemicals | F2167-5043-1g |

2-ethynyl-3-methylpyrazine |

41039-83-2 | 95%+ | 1g |

$415.0 | 2023-09-06 | |

| Life Chemicals | F2167-5043-0.5g |

2-ethynyl-3-methylpyrazine |

41039-83-2 | 95%+ | 0.5g |

$394.0 | 2023-09-06 | |

| Chemenu | CM334638-1g |

2-Ethynyl-3-methylpyrazine |

41039-83-2 | 95%+ | 1g |

$627 | 2021-08-18 | |

| Enamine | EN300-1216570-0.05g |

2-ethynyl-3-methylpyrazine |

41039-83-2 | 95% | 0.05g |

$60.0 | 2023-07-10 | |

| abcr | AB445430-500 mg |

2-Ethynyl-3-methylpyrazine, 95%; . |

41039-83-2 | 95% | 500MG |

€339.00 | 2023-07-18 | |

| Enamine | EN300-1216570-0.1g |

2-ethynyl-3-methylpyrazine |

41039-83-2 | 95% | 0.1g |

$89.0 | 2023-07-10 | |

| Enamine | EN300-1216570-5.0g |

2-ethynyl-3-methylpyrazine |

41039-83-2 | 95% | 5.0g |

$750.0 | 2023-07-10 | |

| Alichem | A099003291-1g |

2-Ethynyl-3-methylpyrazine |

41039-83-2 | 95% | 1g |

$686.88 | 2023-09-02 | |

| Enamine | EN300-1216570-500mg |

2-ethynyl-3-methylpyrazine |

41039-83-2 | 95.0% | 500mg |

$202.0 | 2023-10-02 |

2-ethynyl-3-methylpyrazine 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

41039-83-2 (2-ethynyl-3-methylpyrazine) 関連製品

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 506-17-2(cis-Vaccenic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:41039-83-2)2-ethynyl-3-methylpyrazine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):194.0/266.0/320.0